

An In-depth Technical Guide to the Molecular Structure of Timelotem

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Timelotem*

Cat. No.: *B15617443*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide compiles publicly available information on **Timelotem**. Detailed experimental protocols for its synthesis, characterization, and specific in-vivo/in-vitro studies are not readily available in the public domain. The signaling pathway described is a generalized representation of the mechanism of action for benzodiazepines and has not been experimentally validated specifically for **Timelotem**.

Core Molecular Structure and Properties

Timelotem is a benzodiazepine derivative with the chemical formula C₁₇H₁₈FN₃S. Its systematic IUPAC name is 10-fluoro-3-methyl-7-thiophen-2-yl-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][1,2]benzodiazepine. As a member of the benzodiazepine class, **Timelotem** is presumed to exhibit its pharmacological effects by modulating the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.

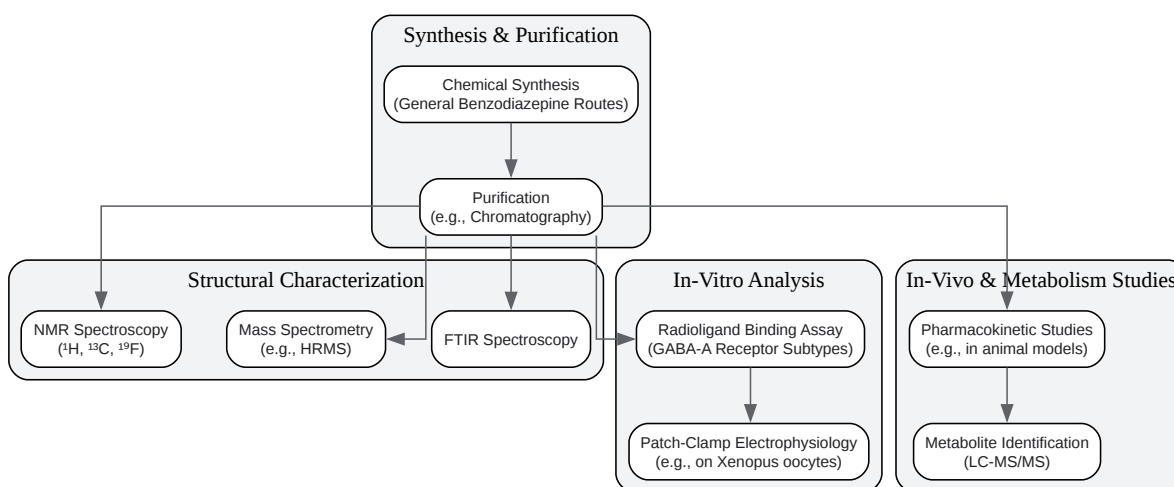
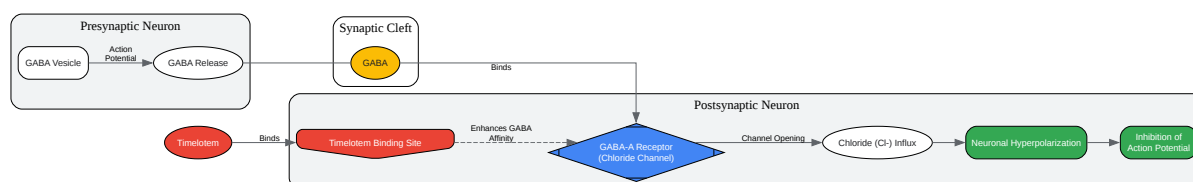
Quantitative Molecular Data

Property	Value	Source
Molecular Formula	C17H18FN3S	PubChem
Molecular Weight	315.4 g/mol	PubChem
CAS Number	96306-34-2	PubChem
XLogP3-AA	3.2	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	1	PubChem
Topological Polar Surface Area	47.1 Å ²	PubChem
Heavy Atom Count	22	PubChem

Postulated Mechanism of Action: GABAergic Signaling

Timelotem is described as having antipsychotic, sedative, anxiolytic, and anticonvulsant properties, which are characteristic of benzodiazepines. These effects are believed to be mediated through the potentiation of GABAergic neurotransmission. Benzodiazepines bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site itself. This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect on neuronal activity.

Generalized GABAergic Signaling Pathway



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metabolism of ophthalmic timolol: new aspects of an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2151442A2 - Process for preparing temozolomide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Timelotem]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617443#understanding-the-molecular-structure-of-timelotem]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com